Piperidine‑sulfonyl vs. Morpholino‑sulfonyl: Impact on GSTO1 Inhibitory Potency
The direct morpholino‑sulfonyl analog 2‑chloro‑N‑(4‑chloro‑3‑(morpholinosulfonyl)phenyl)acetamide (GSTO1‑IN‑1) has a reported GSTO1 IC₅₀ of 31 nM . In the GSTO1 chloroacetamide series, replacing a morpholine sulfonamide with a larger cyclic amine sulfonamide (e.g., azepane) was compatible with retention of nanomolar potency, as demonstrated by compound C1‑31 which co‑crystallized with GSTO1 [1]. The piperidine‑sulfonyl substituent present in 2‑chloro‑N‑[2‑methoxy‑5‑(piperidine‑1‑sulfonyl)phenyl]acetamide represents an intermediate ring size (six‑membered) between morpholine (six‑membered, containing oxygen) and azepane (seven‑membered). However, no quantitative IC₅₀ or Kᵢ data have been publicly reported for this specific piperidine‑sulfonyl compound, so differentiation remains at the level of structural inference [2].
| Evidence Dimension | GSTO1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | GSTO1‑IN‑1 (morpholino analog): IC₅₀ = 31 nM; C1‑31 (azepane analog): nanomolar activity by co‑crystal structure |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Recombinant human GSTO1 enzyme assay (literature conditions for comparators) |
Why This Matters
Ring size and heteroatom composition of the sulfonamide moiety critically influence GSTO1 binding and covalent modification efficiency; empirical data are required to determine whether the piperidine ring confers an advantage or disadvantage relative to morpholine or azepane.
- [1] RCSB PDB. 4YQU: Glutathione S‑transferase Omega‑1 bound to covalent inhibitor C1‑31. https://doi.org/10.2210/pdb4YQU/pdb View Source
- [2] PubChem substance search for C₁₄H₁₉ClN₂O₄S. No bioactivity data available for CID matching CAS 568543‑70‑4. https://pubchem.ncbi.nlm.nih.gov View Source
